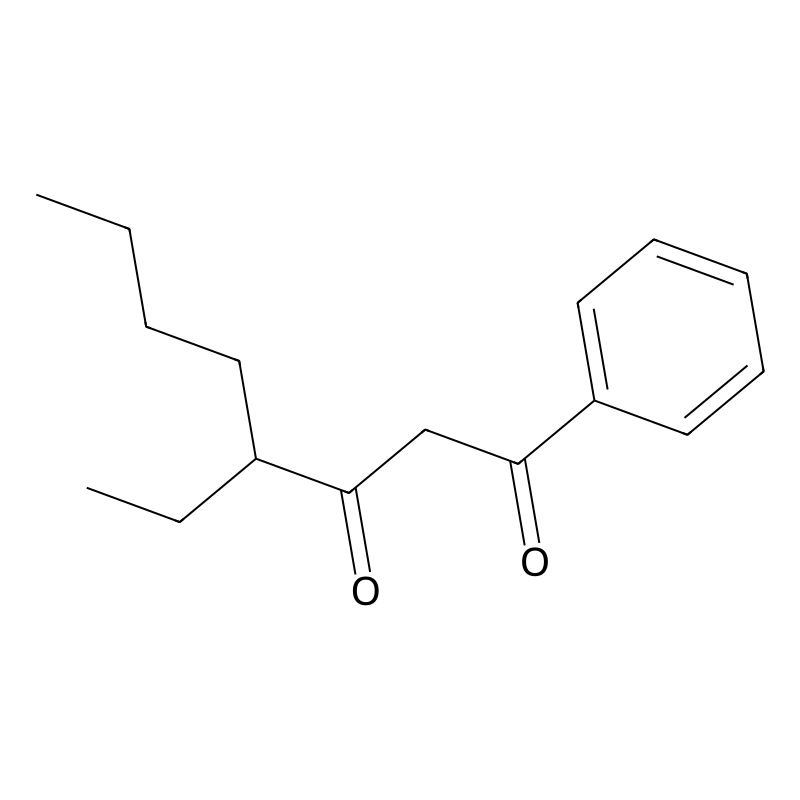

1,3-Octanedione, 4-ethyl-1-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Octanedione, 4-ethyl-1-phenyl- is an organic compound characterized by the molecular formula and a molecular weight of approximately 246.345 g/mol. This compound features a diketone structure, specifically a 1,3-diketone, with an ethyl group and a phenyl group attached to the carbon backbone. The compound is known for its sweet and fruity aroma, which makes it of interest in various applications including flavoring and fragrance industries .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form alcohols through the action of reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, which may include nitration, sulfonation, or halogenation depending on the conditions employed .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or basic medium.

- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

- Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of Lewis acids .

Research indicates that 1,3-Octanedione, 4-ethyl-1-phenyl- exhibits potential biological activities. Studies have explored its antimicrobial properties as well as its anticancer potential. The unique structural features of this compound may contribute to its efficacy in interacting with various biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl- typically involves:

Claisen Condensation

A common method involves the Claisen condensation reaction between ethyl acetate and acetophenone in the presence of a strong base such as sodium ethoxide. This reaction forms the diketone through the formation of enolate intermediates .

Industrial Production

In industrial settings, similar synthetic routes are scaled up using continuous flow reactors and automated control systems to optimize yield and purity. Techniques such as distillation and recrystallization are employed for purification .

1,3-Octanedione, 4-ethyl-1-phenyl- finds various applications across multiple fields:

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Biological Research: Investigated for potential uses in drug development due to its biological activity.

- Flavoring and Fragrance Industry: Utilized for its aromatic properties.

- Industrial Chemicals: Employed in producing specialty chemicals and materials .

The interaction studies involving 1,3-Octanedione, 4-ethyl-1-phenyl- focus on its mechanisms of action within biological systems. The compound's ability to act as both a nucleophile and an electrophile allows it to engage with various molecular targets. Its diketone structure facilitates enolate formation, which is crucial in many organic reactions. Further studies are needed to elucidate specific pathways and interactions within biological contexts .

Several compounds share structural similarities with 1,3-Octanedione, 4-ethyl-1-phenyl-. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 1,3-Octanedione, 4-methyl-1-phenyl- | Contains a methyl group instead of ethyl |

| 1,3-Octanedione, 4-ethyl-1-(4-methylphenyl)- | Has a methyl-substituted phenyl ring |

| 1,3-Octanedione, 4-ethyl-1-(4-chlorophenyl)- | Features a chloro-substituted phenyl ring |

Uniqueness

The uniqueness of 1,3-Octanedione, 4-ethyl-1-phenyl- lies in its specific combination of an ethyl group and a phenyl substituent on the octanedione backbone. This distinct structure imparts unique chemical and physical properties that enhance its utility across various applications compared to its analogs .